Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1S-
Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1S-
Paromomycin is an aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus, with amebicidal and antibacterial activity. Paromomycin binds specifically to the RNA oligonucleotide at the A site of bacterial 30S ribosomes, thereby causing misreading and premature termination of translation, thereby leading to inhibition of protein synthesis followed by cell death.
Paromomycin is an amino cyclitol glycoside that is the 1-O-(2-amino-2-deoxy-alpha-D-glucopyranoside) and the 3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranoside of 4,6-diamino-2,3-dihydroxycyclohexane (the 1R,2R,3S,4R,6S diastereoisomer). It is obtained from various Streptomyces species. A broad-spectrum antibiotic, it is used (generally as the sulfate salt) for the treatment of acute and chronic intestinal protozoal infections, but is not effective for extraintestinal protozoal infections. It is also used as a therapeutic against visceral leishmaniasis. It has a role as an antibacterial drug, an antiprotozoal drug, an anthelminthic drug and an antiparasitic agent. It is an aminoglycoside antibiotic and an amino cyclitol glycoside. It derives from a streptamine.
Paromomycin, also known as aminosidine or estomycin, belongs to the class of organic compounds known as 4, 5-disubstituted 2-deoxystreptamines. These are 2-deoxystreptamine aminoglycosides that are glycosidically linked to a pyranose of furanose unit at the C4- and C5-positions. Paromomycin is a drug which is used for the treatment of acute and chronic intestinal amebiasis (it is not effective in extraintestinal amebiasis). also for the management of hepatic coma as adjunctive therapy. Paromomycin is soluble (in water) and a very weakly acidic compound (based on its pKa). Paromomycin has been detected in multiple biofluids, such as urine and blood. Within the cell, paromomycin is primarily located in the cytoplasm. In humans, paromomycin is involved in the paromomycin action pathway.
Paromomycin is an amino cyclitol glycoside that is the 1-O-(2-amino-2-deoxy-alpha-D-glucopyranoside) and the 3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranoside of 4,6-diamino-2,3-dihydroxycyclohexane (the 1R,2R,3S,4R,6S diastereoisomer). It is obtained from various Streptomyces species. A broad-spectrum antibiotic, it is used (generally as the sulfate salt) for the treatment of acute and chronic intestinal protozoal infections, but is not effective for extraintestinal protozoal infections. It is also used as a therapeutic against visceral leishmaniasis. It has a role as an antibacterial drug, an antiprotozoal drug, an anthelminthic drug and an antiparasitic agent. It is an aminoglycoside antibiotic and an amino cyclitol glycoside. It derives from a streptamine.
Paromomycin, also known as aminosidine or estomycin, belongs to the class of organic compounds known as 4, 5-disubstituted 2-deoxystreptamines. These are 2-deoxystreptamine aminoglycosides that are glycosidically linked to a pyranose of furanose unit at the C4- and C5-positions. Paromomycin is a drug which is used for the treatment of acute and chronic intestinal amebiasis (it is not effective in extraintestinal amebiasis). also for the management of hepatic coma as adjunctive therapy. Paromomycin is soluble (in water) and a very weakly acidic compound (based on its pKa). Paromomycin has been detected in multiple biofluids, such as urine and blood. Within the cell, paromomycin is primarily located in the cytoplasm. In humans, paromomycin is involved in the paromomycin action pathway.
Brand Name:
Vulcanchem
CAS No.:
134235-09-9
VCID:
VC0158545
InChI:
InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1
SMILES:
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N
Molecular Formula:
C23H45N5O14
Molecular Weight:
615.6 g/mol
Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1S-
CAS No.: 134235-09-9
Main Products
VCID: VC0158545
Molecular Formula: C23H45N5O14
Molecular Weight: 615.6 g/mol
CAS No. | 134235-09-9 |
---|---|
Product Name | Cyclobutanecarboxylic acid, 3-ethylidene-2-methyl-, methyl ester, [1S- |
Molecular Formula | C23H45N5O14 |
Molecular Weight | 615.6 g/mol |
IUPAC Name | (2S,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(2R,3S,4R,5S)-5-[(1R,2R,3S,5R,6S)-3,5-diamino-2-[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-hydroxycyclohexyl]oxy-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]oxyoxane-3,4-diol |
Standard InChI | InChI=1S/C23H45N5O14/c24-2-7-13(32)15(34)10(27)21(37-7)41-19-9(4-30)39-23(17(19)36)42-20-12(31)5(25)1-6(26)18(20)40-22-11(28)16(35)14(33)8(3-29)38-22/h5-23,29-36H,1-4,24-28H2/t5-,6+,7+,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20-,21-,22-,23+/m1/s1 |
Standard InChIKey | UOZODPSAJZTQNH-LSWIJEOBSA-N |
Isomeric SMILES | C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N |
SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Canonical SMILES | C1C(C(C(C(C1N)OC2C(C(C(C(O2)CO)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N |
Physical Description | Solid |
Description | Paromomycin is an aminoglycoside antibiotic derived from Streptomyces rimosus var. paromomycinus, with amebicidal and antibacterial activity. Paromomycin binds specifically to the RNA oligonucleotide at the A site of bacterial 30S ribosomes, thereby causing misreading and premature termination of translation, thereby leading to inhibition of protein synthesis followed by cell death. Paromomycin is an amino cyclitol glycoside that is the 1-O-(2-amino-2-deoxy-alpha-D-glucopyranoside) and the 3-O-(2,6-diamino-2,6-dideoxy-beta-L-idopyranosyl)-beta-D-ribofuranoside of 4,6-diamino-2,3-dihydroxycyclohexane (the 1R,2R,3S,4R,6S diastereoisomer). It is obtained from various Streptomyces species. A broad-spectrum antibiotic, it is used (generally as the sulfate salt) for the treatment of acute and chronic intestinal protozoal infections, but is not effective for extraintestinal protozoal infections. It is also used as a therapeutic against visceral leishmaniasis. It has a role as an antibacterial drug, an antiprotozoal drug, an anthelminthic drug and an antiparasitic agent. It is an aminoglycoside antibiotic and an amino cyclitol glycoside. It derives from a streptamine. Paromomycin, also known as aminosidine or estomycin, belongs to the class of organic compounds known as 4, 5-disubstituted 2-deoxystreptamines. These are 2-deoxystreptamine aminoglycosides that are glycosidically linked to a pyranose of furanose unit at the C4- and C5-positions. Paromomycin is a drug which is used for the treatment of acute and chronic intestinal amebiasis (it is not effective in extraintestinal amebiasis). also for the management of hepatic coma as adjunctive therapy. Paromomycin is soluble (in water) and a very weakly acidic compound (based on its pKa). Paromomycin has been detected in multiple biofluids, such as urine and blood. Within the cell, paromomycin is primarily located in the cytoplasm. In humans, paromomycin is involved in the paromomycin action pathway. |
Related CAS | 1263-89-4 (sulfate) 35665-49-7 (sulfate (2:5)) 7205-49-4 (sulfate (1:1)) |
Solubility | 7.97e+01 g/L |
Synonyms | Aminosidine beta-D-Glucopyranosyl-Isomer Paromomycin Catenulin Estomycin Gabbromycin Humatin Hydroxymycin Neomycin E Paramomycin Paromomycin Paromomycin I Paromomycin Phosphate Paromomycin Sulfate Paromomycin Sulfate (1:1) Paromomycin Sulfate (2:5) Paromomycin, beta D Glucopyranosyl Isomer Paromomycin, beta-D-Glucopyranosyl-Isome |
PubChem Compound | 165580 |
Last Modified | Nov 11 2021 |
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